![molecular formula C9H10BrN3 B1288801 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine CAS No. 212268-15-0](/img/structure/B1288801.png)
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
Overview
Description
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is a chemical compound with the molecular formula C9H10BrN3 and a molecular weight of 240.10 g/mol . It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine typically involves the bromination of 2,3-dimethylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired position on the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the imidazo[1,2-a]pyridine ring or the substituents attached to it.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can introduce or modify specific functional groups on the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is employed in studies to investigate its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in its binding affinity and selectivity towards these targets . The compound can modulate various biological processes by interacting with enzymes, receptors, or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine
- 3-Methylimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
Uniqueness
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine (CAS Number: 212268-15-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a bromine atom at the 6-position and two methyl groups at the 2 and 3 positions of the imidazo-pyridine ring. Its structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 240.1 g/mol |
Purity | 96% - 97% |
SMILES | Cc1nc2c(N)cc(Br)cn2c1C |
InChI Key | JNXOWVWCTOFBPU-UHFFFAOYAP |
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. A notable study evaluated various compounds for their inhibitory effects on epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in breast cancer cell lines. Compounds derived from this class exhibited significant cytotoxicity against both AU-565 and MDA-MB-231 cell lines.
- Key Findings:
The mechanism by which these compounds exert their effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies indicate that these compounds interact with critical residues in the active sites of EGFR and HER2, suggesting a competitive inhibition model.
Study on Quinazoline Derivatives
A comprehensive study conducted by researchers synthesized several quinazoline derivatives based on the imidazo-pyridine scaffold. The study assessed their activity against various cancer cell lines and explored their pharmacokinetic properties through ADME (Absorption, Distribution, Metabolism, Excretion) predictions.
Compound ID | Cell Line | IC (µM) | Comparison Drug | Comparison IC (µM) |
---|---|---|---|---|
9d | AU-565 | 1.54 | Lapatinib | 0.48 |
11c | MDA-MB-231 | 1.75 | Lapatinib | 9.29 |
13a | HepG2 | 17.51 | Sorafenib | 19.33 |
14c | HCT-116 | 10.40 | Sorafenib | 6.82 |
Q & A
Q. What are the standard synthetic routes for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via cyclocondensation of 5-bromo-2,3-diaminopyridine with α-haloketones or chloroacetaldehyde under reflux in ethanol with NaHCO₃, yielding ~65% . Alternative routes include using ethyl bromopyruvate as a carbonyl precursor . Key factors affecting yield:
- Temperature : Higher temperatures (reflux) accelerate cyclization but may increase side reactions.
- Base selection : NaHCO₃ minimizes acid degradation of intermediates .
- Halogen source : Bromine stoichiometry (e.g., 2 equivalents) ensures complete bromination while avoiding polybrominated byproducts .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
- X-ray crystallography : Reveals planar imidazo[1,2-a]pyridine cores (r.m.s. deviation <0.024 Å) and pyramidal amine groups. Three independent molecules in the asymmetric unit form N–H⋯N hydrogen-bonded layers .
- NMR : ¹H and ¹³C NMR confirm regiochemistry; amine protons appear as broad singlets (δ ~5.2 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 242.97 for C₇H₆BrN₃) .
Q. What are the key challenges in achieving regioselective bromination during synthesis, and how can side products be minimized?
Advanced Research Question
Bromination at the 6-position competes with 3- or 8-position substitution due to electron-rich aromatic systems. Strategies:
- Controlled stoichiometry : Using 1 equivalent of Br₂ at 0°C reduces dibromination (e.g., 8b > 6-Br6b in ) .
- Protecting groups : Temporary protection of the amine (-NH₂) prevents undesired N-bromination .
- TLC monitoring : Early termination of reactions prevents over-bromination .
Q. How does the crystal structure inform the compound’s hydrogen-bonding interactions and stability?
Advanced Research Question
The asymmetric unit contains three molecules linked via N–H⋯N bonds (2.89–3.01 Å). Two molecules donate one H-bond, while the third donates two, creating a layered network. This H-bonding stabilizes the crystal lattice and may influence solubility and melting point .
Q. What computational methods are employed to predict reactivity or optimize synthesis conditions?
Advanced Research Question
Quantum chemical reaction path searches (e.g., DFT) model transition states for cyclocondensation. ICReDD’s approach combines computational screening with experimental validation to identify optimal conditions (e.g., solvent, catalyst) . For example, ethanol’s polarity enhances intermediate solubility, as predicted by COSMO-RS simulations .
Q. What pharmacological applications are associated with this compound, and how does its structure-activity relationship (SAR) guide derivatization?
Advanced Research Question
The compound is a CDK2 inhibitor scaffold. SAR studies show:
- Bromine at C6 : Enhances binding to kinase ATP pockets via hydrophobic interactions .
- Methyl groups at C2/C3 : Improve metabolic stability by reducing oxidative degradation .
Derivatives with carboxylate esters (e.g., ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) exhibit antiviral activity .
Q. What alternative strategies exist for introducing the amino group at the 8-position?
Advanced Research Question
Post-synthetic modification via Buchwald-Hartwig amination or reductive amination of a nitro precursor is feasible but less efficient than direct synthesis. Direct cyclization with 5-bromo-2,3-diaminopyridine avoids multi-step routes .
Q. How do substituents at C2 and C3 influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Methyl groups at C2/C3 sterically hinder Suzuki-Miyaura coupling at C6. Computational models (VASP) suggest that bulkier substituents reduce Pd catalyst accessibility. Optimized conditions use Pd(OAc)₂/XPhos in toluene at 110°C .
Q. How are data contradictions in spectral or crystallographic analyses resolved?
Advanced Research Question
Discrepancies in refinement (e.g., residual electron density near Br atoms in ) are addressed via:
- Restraints : Distance restraints for N–H bonds (0.88 ± 0.01 Å) .
- Twinned crystals : Data integration with CrysAlisPro software corrects for twinning .
Q. What green chemistry approaches are applicable to its synthesis?
Advanced Research Question
Properties
IUPAC Name |
6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXOWVWCTOFBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)N)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617280 | |
Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212268-15-0 | |
Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.